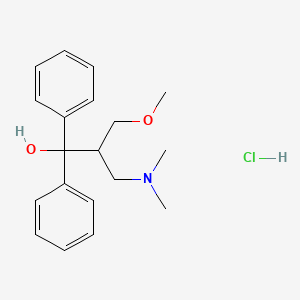
alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a methoxymethyl group, and a benzhydrol moiety, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride typically involves multiple steps. One common method includes the reaction of benzhydrol with formaldehyde and dimethylamine under acidic conditions to form the intermediate compound. This intermediate is then reacted with methanol to introduce the methoxymethyl group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common in industrial production.
化学反应分析
Types of Reactions
Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The methoxymethyl group may enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
相似化合物的比较
Similar Compounds
- Beta-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride
- Gamma-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride
Uniqueness
Alpha-(2-(Dimethylamino)-1-(methoxymethyl)ethyl)benzhydrol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
27872-81-7 |
|---|---|
分子式 |
C19H26ClNO2 |
分子量 |
335.9 g/mol |
IUPAC 名称 |
2-[(dimethylamino)methyl]-3-methoxy-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-20(2)14-18(15-22-3)19(21,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,18,21H,14-15H2,1-3H3;1H |
InChI 键 |
XBZANMZKBANDQI-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(COC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



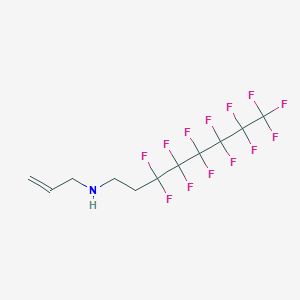

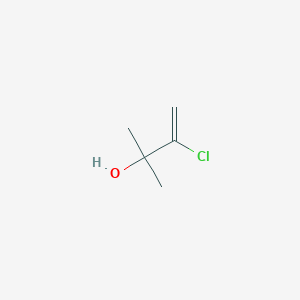




![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)

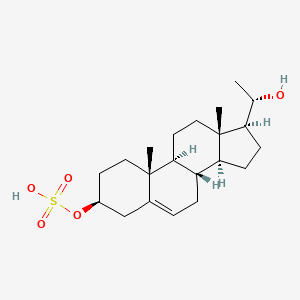
![Piceno[3,4-b]oxirene](/img/structure/B14689117.png)
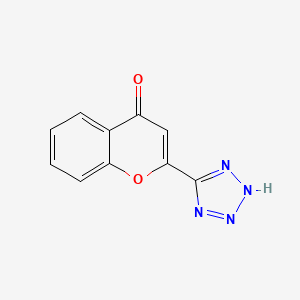
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
